molecular formula C9H8F2N2 B574528 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole CAS No. 180797-75-5

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole

Cat. No.: B574528
CAS No.: 180797-75-5
M. Wt: 182.174
InChI Key: JINGGNLKUNISIO-UHFFFAOYSA-N
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Description

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a diazole ring. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it of interest in various fields of research and industry.

Mechanism of Action

Target of Action

The primary target of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole is the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells . It is particularly active in tumor cells, making it a potential target for antineoplastic therapy .

Mode of Action

This compound acts as an irreversible inhibitor of ornithine decarboxylase . By inhibiting this enzyme, the compound interferes with the production of polyamines. The effects of this compound on growth are usually cytostatic and can be reversed by micromolar concentrations of polyamines in the cellular environment .

Biochemical Pathways

The inhibition of ornithine decarboxylase by this compound affects the polyamine biosynthesis pathway . This results in decreased transcription of the growth-related c-myc and c-fos genes . The reduction in polyamine levels can have downstream effects on cell growth and differentiation .

Pharmacokinetics

Similar compounds like eflornithine have been shown to have good bioavailability when administered intravenously

Result of Action

The inhibition of ornithine decarboxylase by this compound leads to a decrease in the levels of polyamines. This can result in cytostatic effects, slowing the growth of cells, particularly tumor cells . The compound’s effects can be reversed by the presence of polyamines in the cellular environment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of polyamines in the cellular environment can reverse the compound’s cytostatic effects . Additionally, the efficacy and stability of the compound could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole typically involves the introduction of the difluoromethyl group into the benzodiazole framework. One common method is the reaction of a suitable benzodiazole precursor with a difluoromethylating agent. For example, the reaction of 1-methyl-1H-1,3-benzodiazole with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating reagents that are efficient and cost-effective. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted benzodiazoles .

Scientific Research Applications

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-1-methyl-1H-1,3-benzodiazole
  • 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole
  • 2-(bromomethyl)-1-methyl-1H-1,3-benzodiazole

Uniqueness

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various applications .

Properties

IUPAC Name

2-(difluoromethyl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c1-13-7-5-3-2-4-6(7)12-9(13)8(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINGGNLKUNISIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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